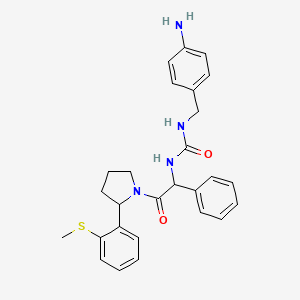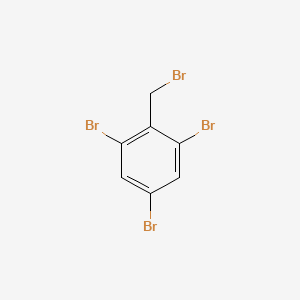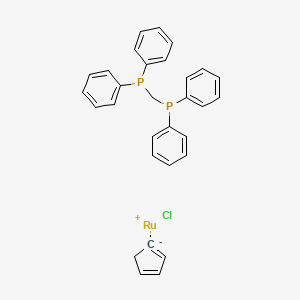
Chlororuthenium(1+);cyclopenta-1,3-diene;diphenylphosphanylmethyl(diphenyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlororuthenium(1+);cyclopenta-1,3-diene;diphenylphosphanylmethyl(diphenyl)phosphane, also known as Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II), is a complex organometallic compound. It features a ruthenium center coordinated to a cyclopentadienyl ligand and a bis(diphenylphosphino)methane ligand, with a chloride ion completing the coordination sphere. This compound is notable for its applications in catalysis, particularly in organic synthesis and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chlororuthenium(1+);cyclopenta-1,3-diene;diphenylphosphanylmethyl(diphenyl)phosphane typically involves the reaction of ruthenium trichloride with cyclopentadiene and bis(diphenylphosphino)methane under inert conditions. The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), at elevated temperatures. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Chlororuthenium(1+);cyclopenta-1,3-diene;diphenylphosphanylmethyl(diphenyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states or even to metallic ruthenium.
Substitution: Ligands in the coordination sphere can be substituted with other ligands, such as phosphines or carbonyls.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of ruthenium-ligand complexes .
Applications De Recherche Scientifique
Chlororuthenium(1+);cyclopenta-1,3-diene;diphenylphosphanylmethyl(diphenyl)phosphane has several scientific research applications:
Mécanisme D'action
The mechanism of action of Chlororuthenium(1+);cyclopenta-1,3-diene;diphenylphosphanylmethyl(diphenyl)phosphane involves coordination to substrates through its ruthenium center. The cyclopentadienyl and bis(diphenylphosphino)methane ligands stabilize the ruthenium center, allowing it to facilitate various catalytic processes. The molecular targets and pathways involved depend on the specific reaction or application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chloro(cyclopentadienyl)bis(triphenylphosphine)ruthenium(II)
- Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II)
- Ruthenium(III) iodide hydrate
- Potassium hexachlororuthenate(IV)
Uniqueness
Chlororuthenium(1+);cyclopenta-1,3-diene;diphenylphosphanylmethyl(diphenyl)phosphane is unique due to its specific ligand environment, which imparts distinct reactivity and stability. The combination of cyclopentadienyl and bis(diphenylphosphino)methane ligands provides a versatile platform for various catalytic applications, distinguishing it from other ruthenium complexes .
Propriétés
Formule moléculaire |
C30H27ClP2Ru |
|---|---|
Poids moléculaire |
586.0 g/mol |
Nom IUPAC |
chlororuthenium(1+);cyclopenta-1,3-diene;diphenylphosphanylmethyl(diphenyl)phosphane |
InChI |
InChI=1S/C25H22P2.C5H5.ClH.Ru/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-2-4-5-3-1;;/h1-20H,21H2;1-3H,4H2;1H;/q;-1;;+2/p-1 |
Clé InChI |
HIUCLICYSZRRGX-UHFFFAOYSA-M |
SMILES canonique |
C1C=CC=[C-]1.C1=CC=C(C=C1)P(CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Ru+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



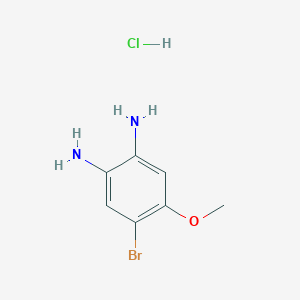

![[1-benzyl-1-[(4R,5R)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-diphenyl-phosphane;(1Z,5Z)-cycloocta-1,5-diene;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B11928215.png)
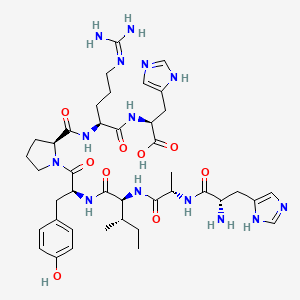


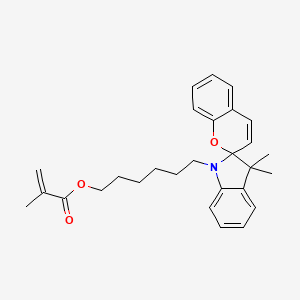
![(S)-2-Hydroxy-2'-[(R)-hydroxy(o-tolyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11928265.png)
